molecular formula C15H20N2O2S B3916823 N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B3916823
M. Wt: 292.4 g/mol
InChI Key: PFXXYVGRFNJUMB-UHFFFAOYSA-N
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Description

N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMTP is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, but it has been reported to act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anti-inflammatory and anti-tumor effects. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been reported to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have antioxidant and anti-apoptotic effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been synthesized through various methods that yield high purity compounds, making it suitable for use in various experiments. However, one of the limitations of using N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cancer therapy. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a chemotherapy agent. Additionally, the mechanism of action of N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood, and further studies could explore its interactions with various signaling pathways and enzymes.

Scientific Research Applications

N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methylsulfanylpropyl)-2-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-20-11-5-9-16-14(18)13-8-10-17(15(13)19)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXXYVGRFNJUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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